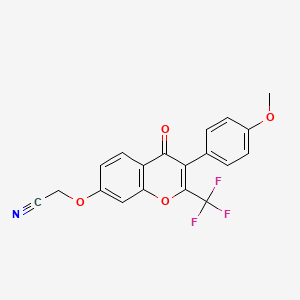

2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-((4-methoxyphenyl)amino)but-2-enoate can occur by the nucleophilic attack of ethyl 2-cyanoacetate anion to 4-methoxy acetimidoyl chloride and then elimination of chlorine ion .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Crown Ethers Synthesis : It's involved in the synthesis of novel crown ethers, especially in creating 3-phenyl chromenone crown ethers. These compounds have been studied for their ability to associate with cations like Li+, Na+, K+, and Rb+ (Bulut & Erk, 2001).

- Warfarin Synthesis : It plays a role in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating its significance in pharmaceutical chemistry (Alonzi et al., 2014).

- Solvolysis Reactions : The compound is involved in solvolysis reactions, particularly in studying the role of ion-molecule pairs and nucleophilic addition in these processes (Jia et al., 2002).

Antibacterial Properties

- Antibacterial Activity : Research has been conducted on the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, indicating potential applications in developing antibacterial agents (Behrami & Dobroshi, 2019).

Organic Synthesis

- Coumarin Derivatives : Studies focus on the synthesis of condensed coumarin derivatives, demonstrating its utility in organic synthesis and the creation of complex organic compounds (Dekić et al., 2007).

- Aerobic Oxidations : It's used in chromium corrole-catalyzed aerobic oxidations, showcasing its relevance in catalysis and organic reactions (Mahammed et al., 2003).

Luminescent Lanthanide Ion Complexes

- Luminescent Solutions : The compound is associated with the synthesis of luminescent lanthanide ion complexes, which are significant in the development of materials with unique optical properties (de Bettencourt-Dias et al., 2007).

Synthesis of Various Derivatives

- Heterocycles Incorporation : It is integral in synthesizing heterocycles incorporating pyrazolo[3,4-d]pyrimidin-4-one moiety, useful in antioxidant applications (El‐Mekabaty, 2015).

- Cyano-Functionalized Chromenes : The compound aids in the selective synthesis of cyano-functionalized 2-aryl-4H-chromenes under environmentally benign conditions, highlighting its role in green chemistry (Yin et al., 2013).

Mecanismo De Acción

Target of Action

The compound’s structure suggests it may interact with various proteins or enzymes in the body, influencing their function .

Mode of Action

The compound’s structure suggests it may bind to its targets, altering their function and leading to changes at the molecular level .

Biochemical Pathways

The compound likely affects various biochemical pathways due to its potential interactions with different proteins or enzymes. These effects could lead to downstream changes in cellular processes .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effect in the body .

Result of Action

Given the compound’s potential interactions with various targets, it is likely to have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3NO4/c1-25-12-4-2-11(3-5-12)16-17(24)14-7-6-13(26-9-8-23)10-15(14)27-18(16)19(20,21)22/h2-7,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOCEAHGIMBQMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2843219.png)

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)

![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)